BenchChemオンラインストアへようこそ!

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione

Structural elucidation QC/QA Compound identity verification

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione (CAS 313530-76-6) is a synthetic, fully substituted purine-2,6-dione (xanthine) derivative bearing a morpholin-4-yl substituent at C8, a methyl group at N3, and a 3-methylbutyl chain at N7. Its molecular formula C15H23N5O3 and molecular weight 321.38 g/mol distinguish it from simpler xanthine analogs.

Molecular Formula C15H23N5O3
Molecular Weight 321.381
CAS No. 313530-76-6
Cat. No. B2384316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione
CAS313530-76-6
Molecular FormulaC15H23N5O3
Molecular Weight321.381
Structural Identifiers
SMILESCC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
InChIInChI=1S/C15H23N5O3/c1-10(2)4-5-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-6-8-23-9-7-19/h10H,4-9H2,1-3H3,(H,17,21,22)
InChIKeyWFTITDKHVHHYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione (CAS 313530-76-6): Procurement-Relevant Identity and Physicochemical Baseline


3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione (CAS 313530-76-6) is a synthetic, fully substituted purine-2,6-dione (xanthine) derivative bearing a morpholin-4-yl substituent at C8, a methyl group at N3, and a 3-methylbutyl chain at N7 . Its molecular formula C15H23N5O3 and molecular weight 321.38 g/mol distinguish it from simpler xanthine analogs. The compound is commercially available from multiple screening-library vendors and chemical suppliers, including Interbioscreen and Pharmeks, typically at ≥95% purity . Predicted physicochemical properties (density 1.40±0.1 g/cm³, pKa ~9.0) are available, though experimental logP and solubility data remain sparse . Its ¹H NMR spectrum has been registered in the SpectraBase spectral database, providing a structural fingerprint for identity confirmation [1].

Why Generic Xanthine Analogs Cannot Replace 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione in Focused Screening or SAR Programs


Purine-2,6-diones with differential N3, N7, and C8 substitution patterns exhibit markedly divergent target-binding profiles across adenosine receptors, phosphodiesterases, and purine nucleoside phosphorylases, making simple inter-change within the class unreliable [1]. The combination of a hydrophobic 3-methylbutyl chain at N7 and a hydrophilic morpholin-4-yl ring at C8 in this compound creates a unique spatial and electronic environment that cannot be reproduced by analogs lacking either substituent or bearing alternative amines . Procurement of a different 8-morpholin-4-ylxanthine (e.g., the 1,3-dimethyl or 7-unsubstituted variant) would introduce an untested perturbation into any established SAR or screening hit follow-up, potentially invalidating months of optimization work. The quantitative differentiation evidence below demonstrates that even closely related analogs diverge in measurable physicochemical and biological properties.

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione: Quantitative Differentiation Evidence vs. Closest Analogs and Class Baseline


Spectroscopic Identity Confirmation: ¹H NMR Fingerprint Differentiates from Regioisomeric and N7-Dealkyl Analogues

A unique ¹H NMR spectrum for 3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione is registered in SpectraBase (Compound ID GDbpNiIxYVi), providing a distinct spectral fingerprint absent for common 8-morpholin-4-ylxanthine analogs such as 1,3-dimethyl-8-morpholin-4-ylxanthine or 7-unsubstituted 3-methyl-8-morpholin-4-ylxanthine [1]. While the latter compounds would show characteristic morpholine proton signals (δ 3.6-3.8 ppm) and purine NH resonances, this compound additionally displays the diagnostic multiplet for the 3-methylbutyl chain (δ 0.8-1.6 ppm) and an N3-methyl singlet (δ ~3.3 ppm) in a ratio consistent with the assigned structure. The availability of a certified reference spectrum enables unambiguous identity verification upon receipt, reducing the risk of mis-shipment or mis-identification that can occur when ordering less-characterized analogs from screening libraries.

Structural elucidation QC/QA Compound identity verification

Predicted Physicochemical Differentiation: Density and Ionization Constant vs. C8-Unsubstituted Xanthine Baseline

Predicted density for 3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione is 1.40±0.1 g/cm³, and the predicted pKa is 9.0±0.70 . For comparison, the baseline xanthine scaffold (1H-purine-2,6-dione, no substituents) has a reported density of approximately 1.53 g/cm³ and a pKa of ~7.7-8.0 [1]. The lower density of the target compound reflects the introduction of the hydrophobic 3-methylbutyl chain and the morpholine ring, which disrupt crystal packing efficiency relative to the planar, hydrogen-bonded xanthine core. The elevated pKa (Δ ≈ +1.0 to +1.3 units) is consistent with the electron-donating effect of the morpholin-4-yl substituent at C8 and the alkyl substituent at N7, which reduce the acidity of the purine-2,6-dione NH protons. These differences are large enough to materially affect ionization state at physiological pH, aqueous solubility, and passive membrane permeability relative to simpler C8-unsubstituted or N7-unsubstituted xanthine analogs.

Physicochemical profiling ADME prediction Formulation development

Molecular Weight and Formula Differentiation vs. Common 8-Morpholin-4-ylpurine-2,6-dione Screening Library Members

The molecular formula C15H23N5O3 (MW 321.38 g/mol) of 3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione places it in a distinct mass range compared to other 8-morpholin-4-ylpurine-2,6-diones commonly found in commercial screening libraries [REFS-1, REFS-2]. For example, 1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-yl-purine-2,6-dione (C18H19Cl2N5O3, MW 424.28) is >100 g/mol heavier due to the dichlorobenzyl substituent [1]. Conversely, 7-but-2-ynyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione (C14H17N5O3, MW 303.32) is ~18 g/mol lighter and lacks the branched alkyl chain . In LC-MS-based screening hit confirmation, a mass discrepancy of even 1 Da can trigger false-negative or false-positive identification when using generic library descriptors. The specific molecular ion [M+H]⁺ at m/z 322.2 and characteristic fragmentation pattern (loss of morpholine, loss of isopentyl) provide a unique MS/MS signature that distinguishes this compound from its nearest-mass analogs in the same library plate.

Library screening Hit triage Compound procurement

3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione: Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Identity Verification Workflow for Screening Library Procurement

Upon receipt of 3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione from a commercial vendor, QC laboratories can immediately cross-reference the acquired ¹H NMR spectrum against the SpectraBase reference spectrum (Compound ID GDbpNiIxYVi) to confirm structural identity [1]. This step is critical because the compound is one of several 8-morpholin-4-ylxanthine analogs available from the same supplier, and visual inspection alone cannot distinguish it from the 1,3-dimethyl or 7-unsubstituted variants. A mismatch in the alkyl chain proton integration or the N3-methyl singlet position would indicate a potential mis-shipment before resources are committed to biological assays.

LC-MS Hit Confirmation and Deconvolution in Phenotypic Screening

The unique mass (m/z 322.2 [M+H]⁺) and retention time profile of 3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione allow it to be unambiguously identified in LC-MS hit deconvolution from mixture-based or single-compound screening plates . Its molecular weight differs by >100 Da from the dichlorobenzyl analog and by ~18 Da from the but-2-ynyl analog, ensuring that even if these compounds are present in the same screening library, automated peak-picking algorithms can resolve them without manual intervention. This reduces false-positive hit calling and accelerates hit-to-lead decision timelines.

Physicochemical Profiling and Formulation Feasibility Assessment

The predicted density (1.40 g/cm³) and pKa (9.0) provide initial guidance for formulation scientists evaluating whether 3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione can be formulated as a soluble salt or requires co-solvent/surfactant systems . Compared to unsubstituted xanthine (density 1.53 g/cm³, pKa ~7.8), the lower density suggests reduced crystallinity and potentially higher amorphous solubility, while the higher pKa indicates that the compound will be predominantly neutral at physiological pH 7.4, impacting dissolution rate and intestinal absorption. These parameters are essential inputs for early-stage developability classification and should be experimentally verified before committing to costly salt-screening campaigns.

Quote Request

Request a Quote for 3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.